

Comparative Guide: Oxa-Azaspiro Lactam Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name:	9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
CAS No.:	1609395-85-8
Cat. No.:	B1379752

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Executive Summary

The transition from planar aromatic scaffolds to three-dimensional (

) spirocyclic systems represents a critical evolution in modern drug discovery, often described as the "Escape from Flatland." Oxa-azaspiro lactams—specifically scaffolds like 1-oxa-4,9-diazaspiro[5.5]undecan-2-one and 1-oxa-8-azaspiro[4.5]decan-2-one—have emerged as privileged structures. These scaffolds offer a unique combination of high fraction of

carbons (

), improved water solubility, and metabolic stability compared to their flat heteroaromatic analogs.

This guide provides a technical comparative analysis of these derivatives, focusing on their application as Sigma-1 receptor (

R) ligands and Dual

-Opioid Receptor (MOR) agonists, supported by experimental protocols and performance metrics.

Part 1: Structural Rationale & Physicochemical Advantages[1][2]

The "Escape from Flatland"

Traditional drug discovery relies heavily on bis-aryl/heteroaryl scaffolds. While synthetically accessible, these "flat" molecules often suffer from poor solubility and rapid metabolic clearance. Oxa-azaspiro lactams introduce a quaternary carbon center, forcing the two rings into a perpendicular orientation.

- **Vector Positioning:** The spiro center allows substituents to explore 3D chemical space, accessing binding pockets unavailable to planar molecules.
- **Metabolic Shielding:** The steric bulk of the spiro-fusion protects the core lactam/urea linkages from hydrolytic enzymes and reduces the accessible surface area (ASA) for CYP450 oxidation.
- **Basicity Modulation:** The oxygen atom in the oxa-azaspiro ring inductively withdraws electron density, modulating the

of the adjacent nitrogen (in diazaspino systems), thereby improving membrane permeability ().

Part 2: Comparative Performance Analysis

The following analysis compares the performance of Scaffold A (Spiro[5.5] system) against Scaffold B (Spiro[4.5] system) and a Reference Flat Analog in the context of Sigma-1 receptor (

R) affinity and selectivity.

Case Study: Optimization of dual MOR/

R ligands for pain management.

Table 1: Comparative Profile of Oxa-Azaspiro Derivatives[3]

Metric	Scaffold A: 1-oxa-4,9-diazaspiro[5.5]undecan-2-one	Scaffold B: 1-oxa-8-azaspiro[4.5]decan-2-one	Reference Flat Analog (Phenyl-piperidine)
Primary Target (R)	0.47 – 12.1 nM (High Affinity)	15 – 45 nM (Moderate Affinity)	> 100 nM (Low Affinity)
Selectivity (/)	High (> 40-fold)	Moderate (2 – 10-fold)	Low (Non-selective)
Metabolic Stability ()	> 60 min (Human Microsomes)	~ 45 min	< 20 min
Lipophilicity ()	2.1 – 2.8 (Optimal CNS penetration)	1.5 – 2.0	3.5 – 4.5 (High lipophilicity risk)
Solubility (aq)	High (> 200 M)	High (> 250 M)	Low (< 50 M)
Key Mechanism	Dual MOR agonism / R antagonism	Selective R agonism	Non-specific binding

Analysis:

- Scaffold A demonstrates superior selectivity and potency for dual-target engagement (MOR/R). The [5.5] ring size provides the optimal distance between the basic nitrogen and the aromatic features required for the pharmacophore.
- Scaffold B is highly soluble but slightly less potent for this specific dual-target profile, though it remains an excellent candidate for pure

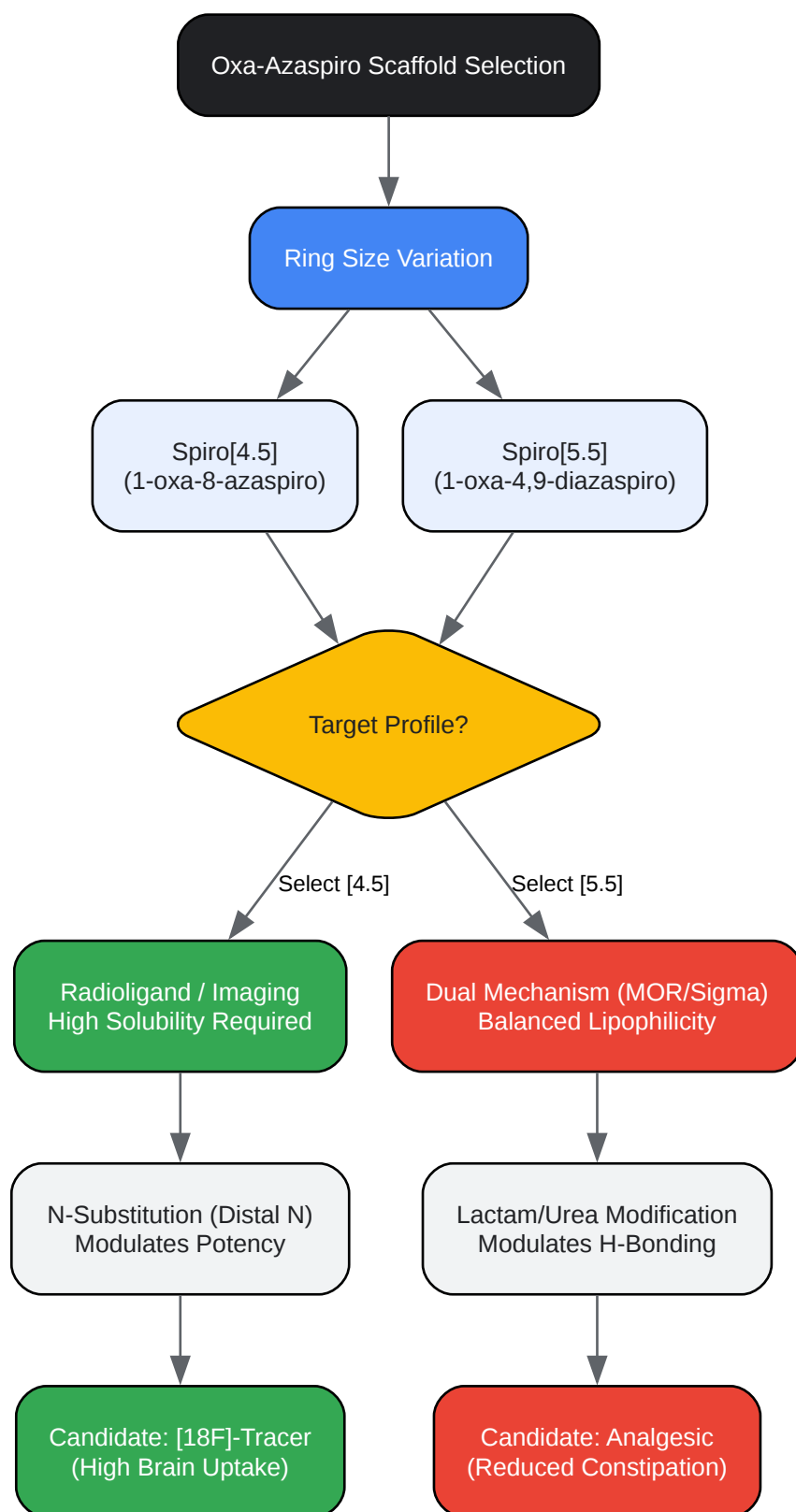
R radioligands (e.g.,

F-labeled tracers).

- Flat Analog: Suffers from high lipophilicity (high LogD), leading to off-target effects and rapid metabolic clearance.

Part 3: Mechanism of Action & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree for optimizing oxa-azaspiro lactams.



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Figure 1: Strategic decision tree for selecting between Spiro[4.5] and Spiro[5.5] scaffolds based on therapeutic intent (Imaging vs. Therapy).

Part 4: Synthetic Protocol (Self-Validating)

Objective: Synthesis of the core 1-oxa-4,9-diazaspiro[5.5]undecan-2-one scaffold. Rationale: This protocol utilizes a cyclization strategy that ensures the formation of the spiro-quaternary center with high regioselectivity.

Reagents & Equipment[1]

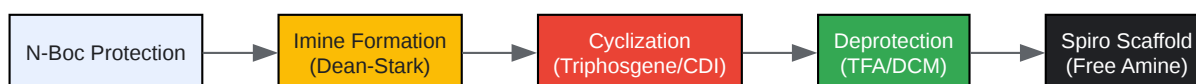
- Starting Material: 4-Piperidinone hydrochloride hydrate.
- Reagents: 2-Aminoethanol (or derivative), Di-tert-butyl dicarbonate (), Carbonyldiimidazole (CDI) or Phosgene equivalent (Triphosgene), Base ().
- Equipment: High-pressure reaction vial, LC-MS, Flash Chromatography system.

Step-by-Step Methodology

- N-Protection (Validation Step):
 - Dissolve 4-piperidinone HCl (1.0 eq) in DCM/Water (1:1). Add (2.5 eq) and (1.1 eq).
 - Stir at RT for 4h.
 - Checkpoint: Monitor by TLC (Hex/EtOAc 3:1). Disappearance of baseline amine indicates completion.
 - Isolate N-Boc-4-piperidinone.
- Spiro-Ring Formation (The Critical Step):

- Reactants: Dissolve N-Boc-4-piperidinone (1.0 eq) and 2-aminoethanol (1.2 eq) in Toluene.
- Conditions: Reflux with a Dean-Stark trap to remove water (formation of imine/oxazolidine intermediate).
- Note: This step often forms a spiro-oxazolidine intermediate in situ.
- Cyclization: Cool to
 - . Add Triphosgene (0.4 eq) and
(3.0 eq) slowly (Exothermic!).
- Stir at RT for 12h.
- Mechanism:[1][2] The amino alcohol attacks the ketone; the resulting intermediate is trapped by the phosgene equivalent to close the 5- or 6-membered lactam/urea ring.
- Purification & Validation:
 - Quench with sat.
 - . Extract with EtOAc.
 - Purification: Silica gel chromatography (0-10% MeOH in DCM).
 - Verification:
 - NMR must show the disappearance of the ketone carbonyl signal (~208 ppm in) and appearance of the urea/lactam carbonyl (~155-160 ppm).

Synthetic Workflow Diagram



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Figure 2: Linear synthetic workflow for the construction of the oxa-azaspiro core.

Part 5: Biological Evaluation Protocols

Sigma-1 Receptor Binding Assay

To validate the affinity (

) of the derivatives.

- Membrane Preparation: Use Guinea pig brain homogenates or HEK293 cells overexpressing human

R.

- Radioligand:

(specific for

).

- Protocol:

- Incubate membranes (50

g protein) with radioligand (2 nM) and test compound (

to

M) in Tris-HCl buffer (

7.4) for 120 min at

.

- Non-specific binding: Determine using 10

M Haloperidol.

- Termination: Rapid filtration through GF/B filters using a cell harvester.

- Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Metabolic Stability (Microsomal Stability)

- System: Human Liver Microsomes (HLM).
- Protocol:
 - Incubate test compound (1 M) with HLM (0.5 mg/mL) in phosphate buffer (7.4).
 - Initiate reaction with NADPH-regenerating system.
 - Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard.
 - Analysis: LC-MS/MS quantification of parent compound remaining.
 - Calculation: Plot $\ln(\% \text{ remaining})$ vs. time to determine and intrinsic clearance ().

References

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